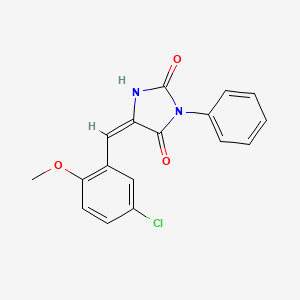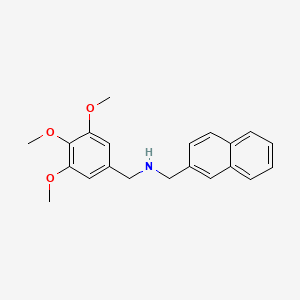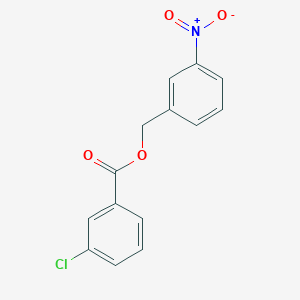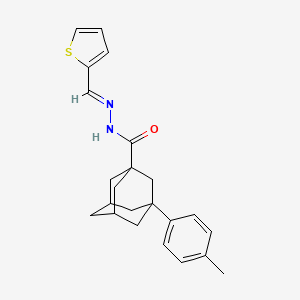
5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as CMI, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of imidazolidinedione derivatives, which have been found to possess a variety of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.
作用机制
The exact mechanism of action of 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione is not fully understood. However, it has been proposed that 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione exerts its biological effects by modulating various signaling pathways in cells. For example, 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. It has also been found to activate the AMP-activated protein kinase pathway, which plays a role in energy metabolism and cell growth.
Biochemical and Physiological Effects:
5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in lab experiments is that it has been extensively studied and its biological effects are well characterized. In addition, 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been found to be relatively non-toxic and has low side effects. However, one limitation of using 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in lab experiments is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione. One area of interest is to further investigate its potential therapeutic applications, particularly in cancer and neurodegenerative diseases. Another area of interest is to explore the mechanism of action of 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in more detail, with the goal of identifying new targets for drug development. Finally, there is a need to develop new formulations of 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione that are more soluble and can be administered more easily in experimental settings.
合成方法
The synthesis of 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione involves the reaction of 5-chloro-2-methoxybenzaldehyde with 3-phenyl-2,4-thiazolidinedione in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride and triethylamine to obtain 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in high yield.
科学研究应用
5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. It has been found to possess anticonvulsant, anti-inflammatory, and anticancer properties. In particular, 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have neuroprotective effects in animal models of epilepsy and Alzheimer's disease.
属性
IUPAC Name |
(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-15-8-7-12(18)9-11(15)10-14-16(21)20(17(22)19-14)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHCWAKQPZAERG-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-furaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5758183.png)





![N,N-dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5758239.png)

methanol](/img/structure/B5758263.png)



